

# Spectral Data of 2-(Difluoromethoxy)phenylacetic Acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 2-(Difluoromethoxy)phenylacetic acid

**Cat. No.:** B1304702

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the spectral data for the compound **2-(Difluoromethoxy)phenylacetic acid** (CAS No. 86867-68-7). Due to the limited availability of public experimental data, this document presents a combination of confirmed molecular information and predicted spectral characteristics for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) analyses. The methodologies provided for data acquisition are based on standard analytical chemistry protocols for compounds of a similar nature. This guide is intended to serve as a reference for researchers and professionals involved in drug development and chemical synthesis.

## Compound Identification

Parameter	Value
Compound Name	2-(Difluoromethoxy)phenylacetic acid
CAS Number	86867-68-7
Molecular Formula	C <sub>9</sub> H <sub>8</sub> F <sub>2</sub> O <sub>3</sub>
Molecular Weight	202.16 g/mol
Chemical Structure	
Structure of 2-(Difluoromethoxy)phenylacetic acid	

## Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-(Difluoromethoxy)phenylacetic acid**. These predictions are based on the analysis of structurally similar compounds.

### Predicted <sup>1</sup>H NMR Data

Note: Predicted data based on analogous compounds.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~7.2-7.5	Multiplet	4H	Aromatic protons
~6.5-7.0 (triplet)	Triplet (t)	1H	-OCHF <sub>2</sub>
~3.7	Singlet	2H	-CH <sub>2</sub> -

### Predicted <sup>13</sup>C NMR Data

Note: Predicted data based on analogous compounds.

Chemical Shift ( $\delta$ ) ppm	Assignment
~175	-COOH
~150 (t)	C-OCHF <sub>2</sub>
~130	Aromatic CH
~128	Aromatic CH
~125	Aromatic C-CH <sub>2</sub>
~122	Aromatic CH
~115 (t)	-OCHF <sub>2</sub>
~112	Aromatic CH
~40	-CH <sub>2</sub> -

## Predicted <sup>19</sup>F NMR Data

Note: Predicted data based on analogous compounds.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~ -80 to -90	Doublet	~50-60 (J H-F)	-OCHF <sub>2</sub>

## Predicted Mass Spectrometry (MS) Data

Note: Predicted data based on analogous compounds.

m/z	Interpretation
202.04	[M] <sup>+</sup> (Molecular Ion)
157.04	[M - COOH] <sup>+</sup>
135.03	[M - OCHF <sub>2</sub> - H] <sup>+</sup>
91.05	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Predicted Infrared (IR) Data

Note: Predicted data based on analogous compounds.

Wavenumber (cm <sup>-1</sup> )	Assignment
2500-3300 (broad)	O-H stretch (Carboxylic acid)
~1700	C=O stretch (Carboxylic acid)
1000-1200	C-F stretch
~1250	C-O stretch

## Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for **2-(Difluoromethoxy)phenylacetic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the presence of fluorine atoms in the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Difluoromethoxy)phenylacetic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or Acetone-d<sub>6</sub>).
- <sup>1</sup>H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

- $^{19}\text{F}$  NMR Acquisition: Acquire the fluorine NMR spectrum. A specific probe for fluorine may be required. Use an external reference standard like  $\text{CFCl}_3$ .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Procedure:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS, or introduce a small amount of the solid/liquid sample directly for EI-MS.
- Ionization: Ionize the sample using either ESI (for softer ionization, often showing the molecular ion) or EI (for more fragmentation).
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Data Acquisition: Record the mass-to-charge ratio ( $m/z$ ) of the ions. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

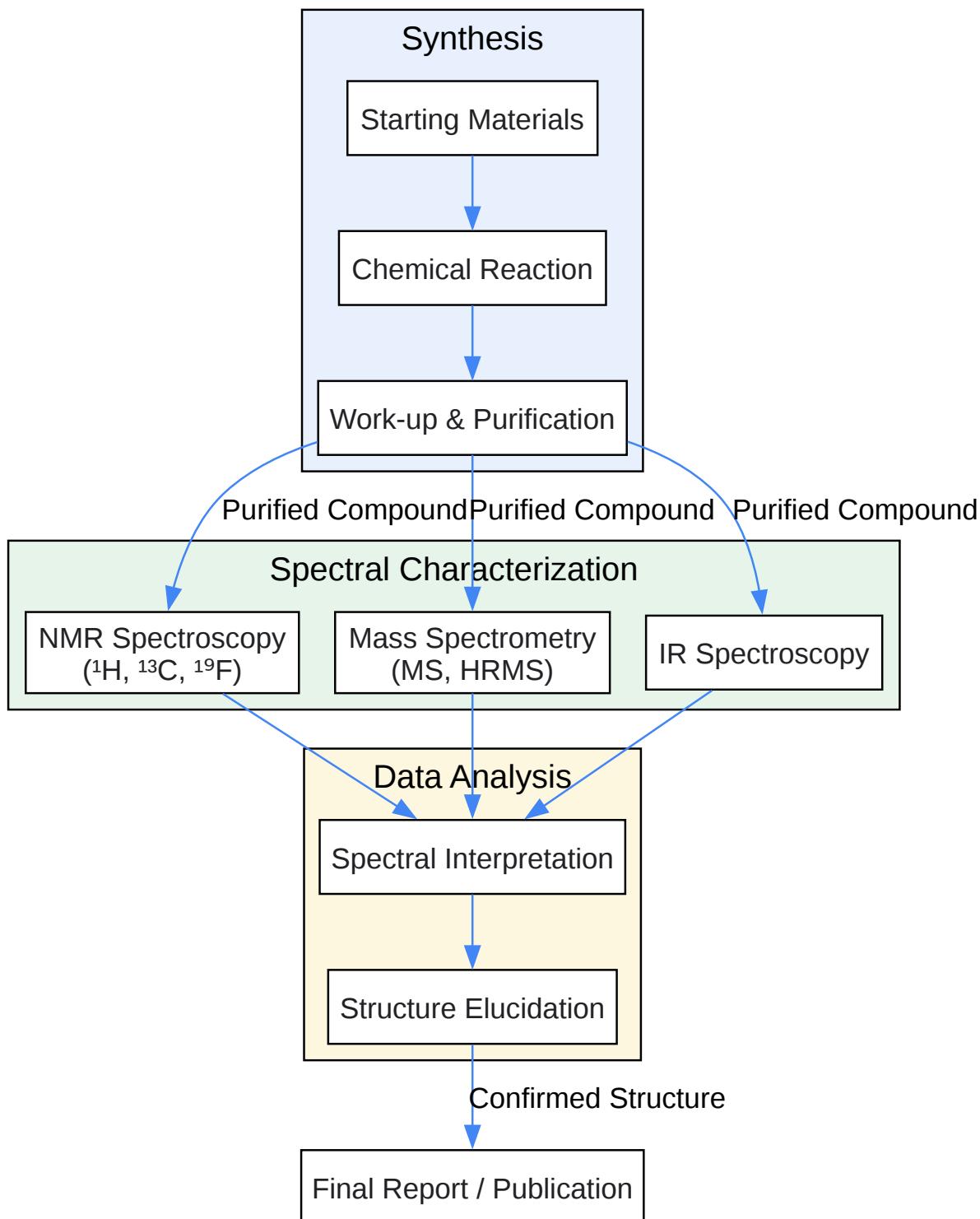
Procedure:

- Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a chemical compound.

## Workflow for Synthesis and Spectral Characterization

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Caption: General workflow from chemical synthesis to structural elucidation.

## Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of **2-(Difluoromethoxy)phenylacetic acid**. While experimental data is not readily available in the public domain, the predicted data and standard experimental protocols outlined herein offer a valuable resource for researchers. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

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